Ethyl 5-amino-4-bromo-1-(cyclopropylmethyl)pyrazole-3-carboxylate
Description
Ethyl 5-amino-4-bromo-1-(cyclopropylmethyl)pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound with a unique substitution pattern. Its molecular structure includes:
- 4-Bromo substituent: Provides electronic effects and steric bulk, influencing reactivity.
- 1-Cyclopropylmethyl group: A sterically constrained alkyl chain that may confer conformational rigidity and metabolic stability.
- Ethyl ester moiety: Improves solubility and serves as a synthetic handle for further modifications.
Properties
Molecular Formula |
C10H14BrN3O2 |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
ethyl 5-amino-4-bromo-1-(cyclopropylmethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H14BrN3O2/c1-2-16-10(15)8-7(11)9(12)14(13-8)5-6-3-4-6/h6H,2-5,12H2,1H3 |
InChI Key |
ODKYVYJPOXCOFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Br)N)CC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-bromo-1-(cyclopropylmethyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines, resulting in the formation of 1,3,5-trisubstituted pyrazoles . The reaction conditions often include the use of a catalyst and specific temperature controls to ensure high yields and regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and purification methods is crucial to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-bromo-1-(cyclopropylmethyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions, leading to different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include arylhydrazines, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different amino derivatives.
Scientific Research Applications
Ethyl 5-amino-4-bromo-1-(cyclopropylmethyl)pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: The compound is studied for its biological activities, including its interactions with specific enzymes and receptors.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-bromo-1-(cyclopropylmethyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations at the 1-Position
Summary: The cyclopropylmethyl group balances steric effects and rigidity, distinguishing it from bulkier (e.g., ethylpropyl) or electronically active (e.g., cyanoethyl, pyridyl) substituents.
Halogen Substitutions at the 4-Position
Summary : Bromine offers a balance between reactivity and steric demand, whereas chlorine and iodine provide distinct electronic and application-driven properties.
Functional Group Modifications
| Compound Name | Functional Groups | Unique Properties | Applications | Reference |
|---|---|---|---|---|
| This compound | Amino, bromo, ester | Versatile synthetic intermediate; conformational rigidity | Drug discovery, materials science | |
| Ethyl 3-acetamido-5-bromo-1-methylpyrazole-4-carboxylate | Acetamido, bromo, ester | Enhanced hydrogen bonding via acetamido; improved target affinity | Enzyme inhibition studies | |
| Ethyl 4-bromo-5-hydroxy-1-methylpyrazole-3-carboxylate | Hydroxy, bromo, ester | Acidic hydroxyl group; pH-dependent solubility | Chelation therapy, catalysis | |
| Ethyl 5-chloro-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate | Chloro, trifluoropropyl | Fluorine-induced metabolic stability; lipophilicity | Anticancer agents |
Summary: The 5-amino group in the target compound facilitates hydrogen bonding, while ester and bromine groups enable diverse reactivity.
Data Tables
Table 1: Molecular Properties of Selected Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C₁₀H₁₄BrN₃O₂ | 304.18 | Cyclopropylmethyl, Br, NH₂ |
| Ethyl 5-amino-4-chloro-1-(2-cyanoethyl)pyrazole-3-carboxylate | C₉H₁₁ClN₄O₂ | 258.66 | 2-Cyanoethyl, Cl, NH₂ |
| Ethyl 5-amino-1-(4-pyridyl)-4-bromopyrazole-3-carboxylate | C₁₁H₁₁BrN₄O₂ | 327.14 | 4-Pyridyl, Br, NH₂ |
| Ethyl 4-bromo-5-hydroxy-1-methylpyrazole-3-carboxylate | C₇H₉BrN₂O₃ | 249.06 | Methyl, Br, OH |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
